1,3-Dioxolane, 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-
CAS No.: 131812-48-1
Cat. No.: VC16998924
Molecular Formula: C21H32O2
Molecular Weight: 316.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131812-48-1 |
|---|---|
| Molecular Formula | C21H32O2 |
| Molecular Weight | 316.5 g/mol |
| IUPAC Name | 2-(3,5,5,6,8,8-hexamethyl-6,7-dihydronaphthalen-2-yl)-2,4-dimethyl-1,3-dioxolane |
| Standard InChI | InChI=1S/C21H32O2/c1-13-9-18-17(19(4,5)11-14(2)20(18,6)7)10-16(13)21(8)22-12-15(3)23-21/h9-10,14-15H,11-12H2,1-8H3 |
| Standard InChI Key | OKMNDOGDSXEHMU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C2=C(C1(C)C)C=C(C(=C2)C3(OCC(O3)C)C)C)(C)C |
Introduction
Chemical Identification and Structural Characteristics
Molecular Identity
The compound is registered under CAS 131812-48-1 with the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol . Its European Community (EC) number is 639-054-0, and the DSSTox Substance ID is DTXSID90869805. The IUPAC name systematically describes its structure: 2,4-dimethyl-2-(5,6,7,8-tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)-1,3-dioxolane .
Structural Features
The molecule comprises:
-
A 1,3-dioxolane ring (five-membered cyclic acetal with oxygen at positions 1 and 3)
-
Two methyl groups at positions 2 and 4 of the dioxolane
-
A polycyclic substituent featuring:
-
A tetrahydro naphthalene system (5,6,7,8-tetrahydro)
-
Six methyl groups at positions 3,5,5,6,8,8
-
Aromatic conjugation in the naphthalenyl moiety
-
This structure combines the electron-rich dioxolane ring with the sterically demanding hexamethyltetralin group, creating unique electronic and spatial properties .
Synthesis and Manufacturing Processes
General Dioxolane Synthesis
1,3-Dioxolanes are typically synthesized through:
-
Acetalization/Ketalization: Condensation of aldehydes/ketones with ethylene glycol using acid catalysts (e.g., p-toluenesulfonic acid) .
-
Hypervalent Iodine-Mediated Oxidation: Stereoselective assembly of alkenes, carboxylic acids, and silyl enol ethers to form substituted dioxolanes .
| Method | Reagents | Yield (%) | Stereoselectivity | Reference |
|---|---|---|---|---|
| Acid-Catalyzed | Ethylene glycol, p-TsOH | 60-75 | Low | |
| Hypervalent Iodine | PhI(OAc)₂, RCOOH, Silyl enol ether | 45-82 | High |
Physical and Chemical Properties
Predicted Properties
Based on structural analogs:
-
Boiling Point: Estimated 280-300°C (high due to molecular weight)
-
Solubility: Lipophilic (logP ≈ 5.2) with limited water solubility
-
Stability: Acid-sensitive due to acetal linkage
Spectral Characteristics
While experimental data is unavailable, computational predictions suggest:
-
¹H NMR:
-
δ 1.2-1.8 ppm (multiplets from tetrahydro naphthalene CH₂)
-
δ 1.9-2.1 ppm (singlets for six methyl groups)
-
δ 3.5-4.2 ppm (dioxolane ring protons)
-
-
IR: Strong C-O-C stretching at 1100 cm⁻¹
Future Research Directions
-
Synthetic Optimization:
-
Biological Screening:
-
Test against viral proteases and fungal CYP51 enzymes.
-
Evaluate cytotoxic activity in cancer cell lines.
-
-
Material Characterization:
-
Determine glass transition temperature (Tg) in polymer blends.
-
Study surface tension properties for surfactant applications.
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume